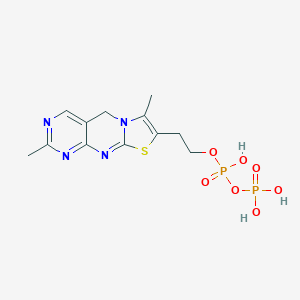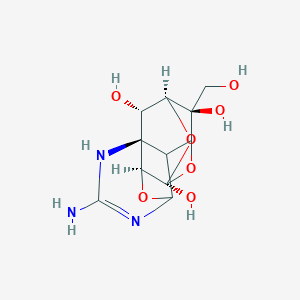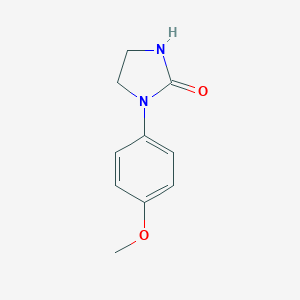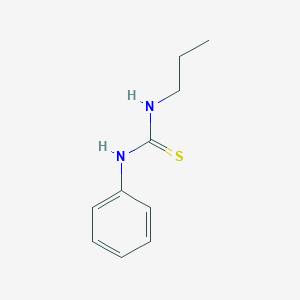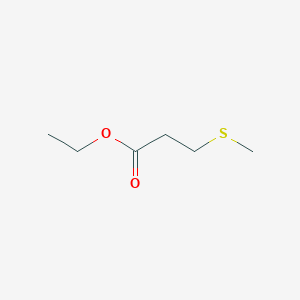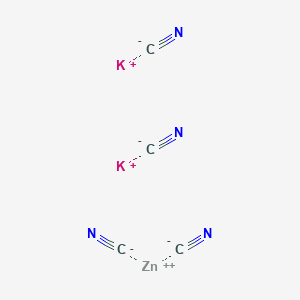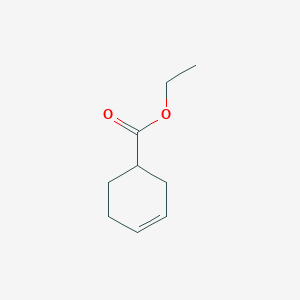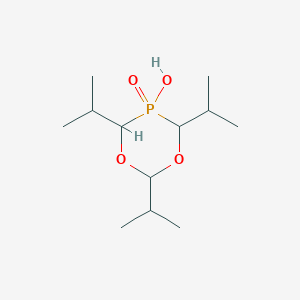![molecular formula C20H14O4 B076696 4-[3-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 13215-72-0](/img/structure/B76696.png)
4-[3-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid: is an aromatic compound consisting of three benzene rings connected in a linear arrangement with carboxylic acid groups attached to the terminal benzene rings. This compound is known for its structural rigidity and stability, making it a valuable building block in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid typically involves the following steps:
Suzuki Coupling Reaction: This reaction is used to form the terphenyl core by coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid often employs large-scale Suzuki coupling reactions followed by oxidation processes. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-organic frameworks (MOFs) and coordination polymers.
Biology:
Medicine:
Pharmaceuticals: Investigated for its potential use in drug design and development.
Industry:
Materials Science: Employed in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid involves its ability to interact with various molecular targets through its carboxylic acid groups and aromatic rings. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing their reactivity and properties .
Comparison with Similar Compounds
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: Contains additional carboxylic acid groups, leading to different reactivity and applications.
[1,1’3’,1’‘-Terphenyl]-4,4’'-diamine: Features amino groups instead of carboxylic acids, resulting in distinct chemical behavior.
Uniqueness:
Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMRRYUOBRPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495271 | |
| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13215-72-0 | |
| Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



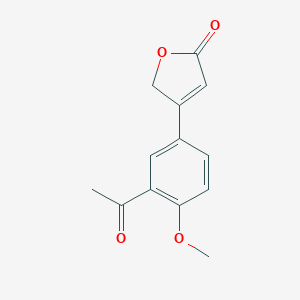
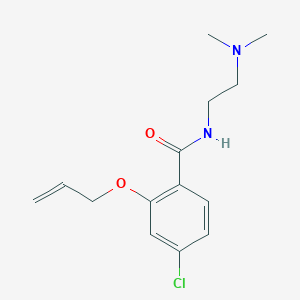

![3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B76622.png)
